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Compound of Interest

Compound Name: Tert-butyl 2-(azetidin-3-yl)acetate

Cat. No.: B2802777

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a synthetically versatile building block characterized by a
strained four-membered azetidine ring coupled with a tert-butyl acetate moiety. This unique
structural combination makes it a valuable intermediate in medicinal chemistry and drug
discovery. Its utility is highlighted by its role as a key precursor in the synthesis of Baricitinib, a
Janus kinase (JAK) inhibitor, and its relevance to the development of gamma-aminobutyric acid
(GABA) uptake inhibitors. This guide provides a comprehensive overview of its chemical
properties, synthesis, and biological significance.

Chemical and Physical Properties

While specific experimental data for the free base is limited in publicly available literature, the
properties of its more common hydrochloride salt are better documented. The data presented
below is for tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.
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Property Value Reference
CAS Number 2173991-98-3 [11[2]
Molecular Formula CoH1sCINO2 [2][3]
Molecular Weight 207.70 g/mol [3]
Appearance Solid [4]

Purity >95% - 97% [1]

Store in a cool, dry place; Inert
Storage [4]
atmosphere, 2-8°C

Note: Specific values for melting point, boiling point, and solubility are not consistently reported
in the available literature. These properties should be determined experimentally.

Synthesis and Purification

The synthesis of tert-butyl 2-(azetidin-3-yl)acetate typically involves a multi-step process
starting from a protected azetidin-3-one. A plausible synthetic route is outlined below, based on
established methodologies for similar azetidine derivatives.

Experimental Workflow: Synthesis of Tert-butyl 2-
(azetidin-3-yl)acetate
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Step 1: Horner-Wadsworth-Emmons Reaction
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Caption: Synthetic workflow for tert-butyl 2-(azetidin-3-yl)acetate.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction
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This reaction is a widely used method for the formation of carbon-carbon double bonds.

A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong
base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to form a
phosphonate carbanion.

The resulting nucleophilic carbanion is then reacted with N-Boc-azetidin-3-one.

The reaction mixture is stirred at room temperature until completion, typically monitored by
thin-layer chromatography (TLC).

Work-up involves quenching the reaction with water and extracting the product with an
organic solvent. The organic layers are combined, dried, and concentrated under reduced
pressure.

Step 2: Reduction of the Alkene

The double bond in the product from Step 1 is reduced to a single bond.

The crude product is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled
balloon or a hydrogenation apparatus) and stirred vigorously.

Upon completion, the catalyst is removed by filtration through celite, and the solvent is
evaporated to yield the N-Boc protected acetate.

Step 3: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen.

e The N-Boc protected compound is dissolved in a suitable solvent, such as dichloromethane
or dioxane.

e A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCI), is added to the
solution.
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e The reaction is stirred at room temperature until the deprotection is complete, as monitored
by TLC.

e The solvent and excess acid are removed under reduced pressure to yield the final product,
often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Purification:

The final product and intermediates can be purified using standard techniques such as flash
column chromatography on silica gel.

Spectral Data Analysis

While a definitive, published spectrum for tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is
not readily available, the expected spectral characteristics can be inferred from related
azetidine derivatives.

'H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-
butyl group, along with multiplets for the protons of the azetidine ring and the adjacent
methylene group. The chemical shifts and coupling constants of the azetidine ring protons
are characteristic of the strained four-membered ring.

e 13C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons
of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the azetidine ring
and the methylene group.

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
corresponding to the mass of the protonated molecule.

o FT-IR: The infrared spectrum would likely exhibit a strong absorption band for the carbonyl
(C=0) stretching of the ester group, as well as bands corresponding to C-H, N-H, and C-N
bond vibrations.

Biological Significance and Applications

Tert-butyl 2-(azetidin-3-yl)acetate serves as a crucial building block in the synthesis of
pharmacologically active molecules.
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Intermediate in the Synthesis of Baricitinib

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which
are key enzymes in the signaling pathways of numerous cytokines and growth factors involved
in inflammation and immune response. By inhibiting JAK1 and JAK2, Baricitinib modulates the
inflammatory cascade.

JAKISTAT Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2802777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

inds

Cell Minbrane

Cytokine Receptor

/ctivates

Cytoplasm

Baricitinib

Phosphoryla

STAT

Dimerizes

pSTAT (dimer)

Translocates to Nucleus and Binds

Nucleus

Regulates

Gene Expression
(Inflammation)

Click to download full resolution via product page

Caption: The JAK/STAT signaling pathway and the inhibitory action of Baricitinib.
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Potential as a GABA Uptake Inhibitor Precursor

Azetidine derivatives are known to exhibit activity as GABA uptake inhibitors. GABA is the
primary inhibitory neurotransmitter in the central nervous system. By blocking the reuptake of
GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to
bind to its receptors, leading to enhanced inhibitory neurotransmission. This mechanism is a
therapeutic target for conditions such as epilepsy and anxiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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